

Comparative Analysis of KSCM Series Ligands for Sigma Receptor Modulation

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Compound of Interest

Compound Name: KSCM-1

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A detailed examination of the KSCM series of ligands reveals a promising profile for selective modulation of sigma receptors, with implications for therapeutic development in neurodegenerative diseases, cancer, and beyond. This guide provides a comprehensive comparison of **KSCM-1**, KSCM-5, and **KSCM-11** against other well-established sigma receptor ligands, supported by experimental data on binding affinities and functional outcomes.

The KSCM series of ligands, particularly **KSCM-1**, KSCM-5, and **KSCM-11**, have demonstrated significant and differential binding affinities for the sigma-1 (σ_1) and sigma-2 (σ_2) receptors. These receptors, located primarily at the endoplasmic reticulum-mitochondrion interface, are crucial chaperone proteins involved in a multitude of cellular functions, including the modulation of intracellular calcium signaling.^{[1][2]} The distinct pharmacological profiles of the KSCM ligands make them valuable tools for dissecting the complex roles of sigma receptors and for the potential development of novel therapeutics.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (K_i , in nM) of the KSCM series ligands and other key sigma receptor modulators for both σ_1 and σ_2 receptors. Lower K_i values indicate a higher binding affinity.

Ligand	$\sigma 1$ Ki (nM)	$\sigma 2$ Ki (nM)	Selectivity ($\sigma 2/\sigma 1$)	Primary Activity	Reference
KSCM-1	27	527	~19.5-fold for $\sigma 1$	$\sigma 1$ Selective Ligand	[3]
KSCM-5	7.8	16	~2-fold for $\sigma 1$	High Affinity, Moderately Selective $\sigma 1$ Ligand	[3]
KSCM-11	34	41	~1.2-fold for $\sigma 1$	Non-selective $\sigma 1/\sigma 2$ Ligand	[3]
Haloperidol	~2-4	~3-5	Non-selective	$\sigma 1/\sigma 2$ Antagonist	[4][5]
(+)-Pentazocine	~1.6-2.3	>10,000	Highly $\sigma 1$ Selective	$\sigma 1$ Agonist	[5]
PRE-084	~2.2-44	>100,000	Highly $\sigma 1$ Selective	$\sigma 1$ Agonist	[6][7][8]
Siramesine	~17	~0.12	~142-fold for $\sigma 2$	$\sigma 2$ Selective Agonist	[9][10]
1,3-di-o-tolyl-guanidine (DTG)	~35.5-69	~21-39.9	Non-selective	$\sigma 1/\sigma 2$ Ligand	[11][12]

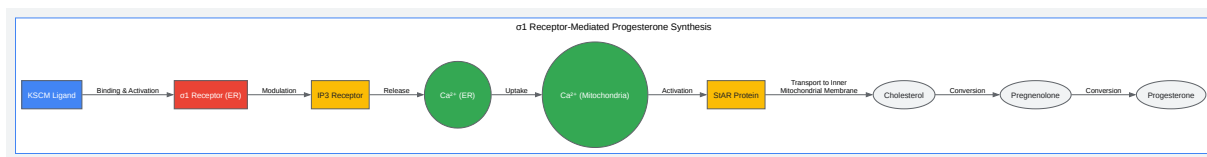
As the data indicates, **KSCM-1** exhibits notable selectivity for the $\sigma 1$ receptor. KSCM-5, while demonstrating the highest affinity for the $\sigma 1$ receptor within the series, shows only moderate selectivity over the $\sigma 2$ receptor. **KSCM-11** displays relatively equal affinity for both receptor subtypes.[3] This range of affinities and selectivities within the KSCM series allows for a nuanced investigation of the distinct physiological roles of $\sigma 1$ and $\sigma 2$ receptors.

Functional Activity: Modulation of Progesterone Synthesis

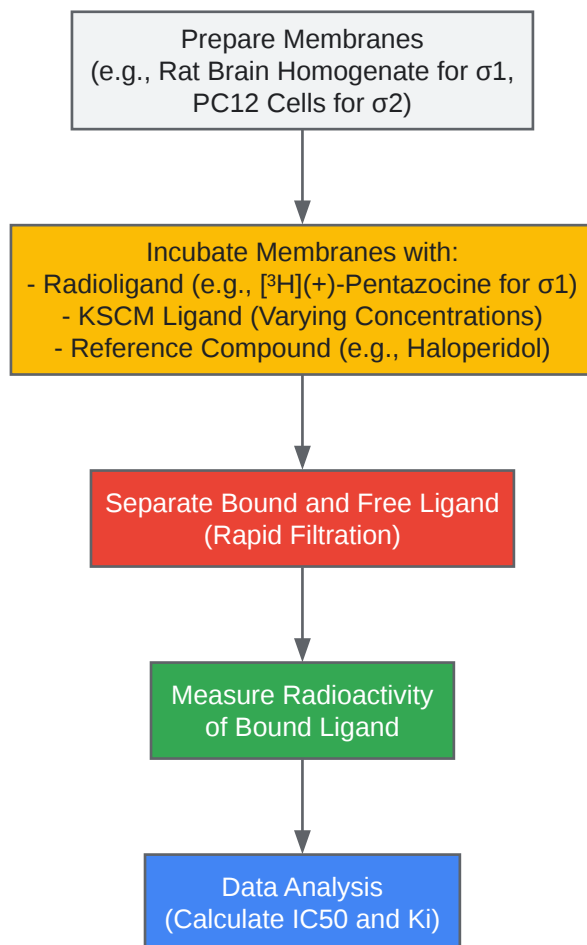
A key functional outcome associated with $\sigma 1$ receptor activation is the modulation of steroidogenesis. Experimental evidence has shown that **KSCM-1** can significantly increase the production of progesterone.[3] This effect is believed to be mediated through the $\sigma 1$ receptor's role as a molecular chaperone, influencing intracellular calcium signaling and potentially interacting with key proteins in the steroid synthesis pathway, such as the Steroidogenic Acute Regulatory (StAR) protein.[1][6]

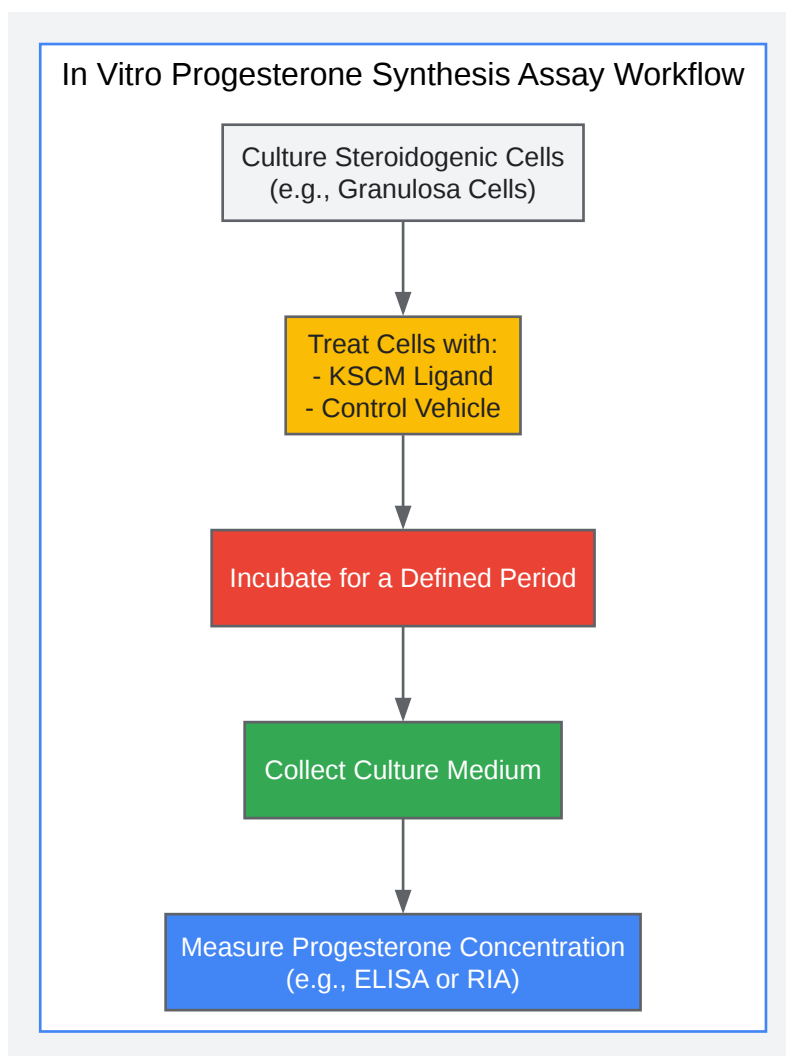
Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.



Radioligand Binding Assay Workflow





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